A-674563

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Akt Signaling

Akt, also known as protein kinase B, is a critical protein involved in cell proliferation, survival, and metabolism. A-674563 acts as a potent and selective inhibitor of Akt1, a specific subtype of Akt Source: [Akt1/PKA/CDK2 inhibitor,potent and selective | Cas# 552325-73-2 - GlpBio: ]. By blocking Akt signaling, A-674563 disrupts these processes essential for tumor cell growth.

Impact on Cell Cycle and Apoptosis

Studies have shown that A-674563 treatment leads to G2 cell cycle arrest and apoptosis (programmed cell death) in soft tissue sarcoma (STS) cells Source: [A-674563 HCl | 99.66%(HPLC) | In Stock | Akt inhibitor - Selleck Chemicals: ]. This indicates that A-674563 can not only prevent uncontrolled cell division but also trigger cell death mechanisms in cancer cells.

In vivo Studies and Limitations

Animal studies using mice with human fibrosarcoma xenografts demonstrated that A-674563 treatment significantly inhibited tumor growth and reduced tumor volume Source: [A-674563 HCl | 99.66%(HPLC) | In Stock | Akt inhibitor - Selleck Chemicals: https://www. ]. While promising, research also suggests that A-674563 might be more effective in combination therapy with other anti-cancer drugs Source: [A-674563 HCl | 99.66%(HPLC) | In Stock | Akt inhibitor - Selleck Chemicals: ].

A-674563 is a chemical compound recognized primarily for its role as an inhibitor of the protein kinase AKT1. It is classified within the family of organic compounds known as amphetamines and derivatives, characterized by a specific structure that allows it to interact with various biological targets. The compound has a molecular formula of C₁₈H₁₈ClN₃O and is commonly referred to in its hydrochloride form, A-674563 hydrochloride. Its significance in pharmacology stems from its ability to modulate several signaling pathways associated with cell growth, survival, and metabolism.

The primary chemical reaction involving A-674563 is its interaction with the AKT1 enzyme, where it acts as a competitive inhibitor. The binding affinity of A-674563 for AKT1 is quantified by its inhibition constant (Ki), which is reported to be approximately 11 nM in cell-free assays. This high specificity allows it to selectively inhibit AKT1 over other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), with a selectivity factor greater than 30-fold for AKT1 compared to PKC .

In terms of metabolic stability, A-674563 undergoes various transformations in biological systems, including phase I and phase II metabolic reactions that are typical for many pharmaceutical agents. These reactions can include oxidation, reduction, hydrolysis, and conjugation processes, which ultimately influence the compound's bioavailability and pharmacokinetics.

A-674563 exhibits significant biological activity primarily through its inhibition of AKT1, which plays a crucial role in several cellular processes including cell proliferation, apoptosis, and glucose metabolism. Research has demonstrated that A-674563 can induce cell cycle changes by decreasing the proportion of cells in the G0/G1 phase while increasing those in the S phase, indicating a potential role in promoting cell cycle progression .

Furthermore, studies have shown that A-674563 effectively reduces survival rates in non-small cell lung cancer (NSCLC) cells when compared to pan-AKT inhibitors like MK-2206. This suggests that A-674563 may have therapeutic potential in oncology by selectively targeting cancer cells that rely on AKT signaling for survival .

The synthesis of A-674563 involves multiple steps that typically include the formation of key intermediates followed by specific coupling reactions. While detailed synthetic routes are proprietary or not fully disclosed in public literature, general methods include:

- Formation of Intermediate Compounds: Initial synthesis often starts with simpler aromatic compounds that undergo functionalization.

- Coupling Reactions: The key step usually involves coupling an amine with an appropriate electrophile to form the final product.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure A-674563 hydrochloride.

These methods ensure high yields and purity levels suitable for biological testing.

A-674563 has several potential applications, particularly in the fields of cancer research and treatment. Its primary application lies in:

- Cancer Therapy: Due to its selective inhibition of AKT1, A-674563 is being explored as a therapeutic agent for various cancers where AKT signaling is aberrant.

- Cell Biology Research: Researchers utilize A-674563 to study the role of AKT signaling in cellular processes such as metabolism and apoptosis.

Additionally, its unique properties make it a valuable tool for investigating other pathways influenced by AKT1.

Several compounds share structural or functional similarities with A-674563. These include:

| Compound Name | Class | Mechanism of Action | Notable Differences |

|---|---|---|---|

| MK-2206 | Pan-AKT Inhibitor | Inhibits all isoforms of AKT | Less selective than A-674563 |

| GSK690693 | ATP-competitive | Inhibits AKT1/AKT2/AKT3 | Broader target range |

| Perifosine | Lipid-based | Disrupts AKT signaling | Acts through different mechanisms |

| AZD5363 | Dual AKT Inhibitor | Inhibits both AKT1 and AKT2 | More potent but less selective |

A-674563's unique feature lies in its high selectivity for AKT1 over other kinases, making it particularly useful for targeted therapies while minimizing off-target effects associated with broader inhibitors .

The elemental formula of A-674563 is C₂₂H₂₂N₄O, corresponding to a calculated molecular mass of 358.4363 grams per mole [4]. Table 1 summarises key structural descriptors obtained from crystallographic and cheminformatic records.

| Descriptor | Value | Source |

|---|---|---|

| Exact mass | 358.1794 g mol⁻¹ [4] | 5 |

| Hydrogen-bond donors | 2 [5] | 18 |

| Hydrogen-bond acceptors | 4 [5] | 18 |

| Rotatable bonds | 6 [5] | 18 |

| Aromatic rings | 4 [5] | 18 |

| Topological polar surface area | 76.82 Ų [6] [5] | 3 18 |

| Calculated logarithm of the octanol–water partition coefficient | 3.39–3.88 [6] [5] | 3 18 |

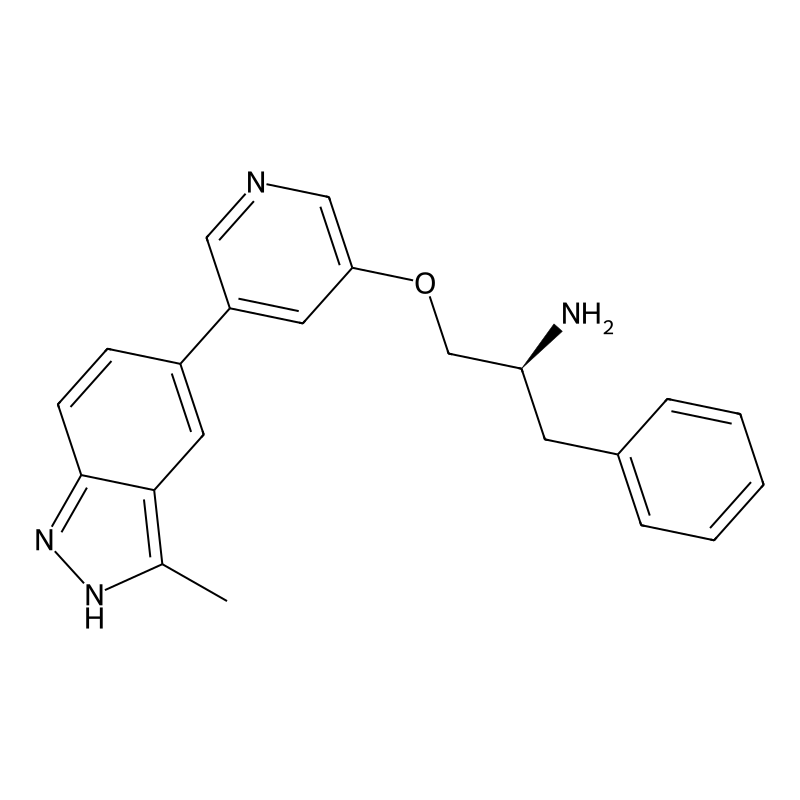

The molecule consists of an indazole fused ring attached at position 5 to a 3-pyridyl ether linker. This linker terminates in a chiral benzylic amine that carries an (S) configuration at the only stereocentre (InChIKey BPNUQXPIQBZCMR-IBGZPJMESA-N) [4]. The conjugated ring system and the benzylic side-chain establish π-stacking and hydrogen-bond interactions that stabilise the inhibitor within the kinase pocket observed in co-crystal structures [3].

Physicochemical Properties

| Property | Experimental / Predicted Data | Conditions | Source |

|---|---|---|---|

| Aqueous solubility | 0.00135 mg mL⁻¹ (predicted) [6] | 25 °C, pH 7.4 | 3 |

| Dimethyl sulfoxide solubility | ≥ 72 mg mL⁻¹ (182 mM) [7] | 25 °C | 6 |

| Ethanol solubility | 18 mg mL⁻¹ (45 mM) [7] | 25 °C | 6 |

| Stability of solid | Stable ≥ 12 months at 4 °C under desiccation [1] | — | 4 |

| Stability in solution | Stable 1 month at −20 °C in dimethyl sulfoxide [1] [8] | Inert atmosphere | 4 20 |

| Crystalline form in complexes | Orthorhombic or monoclinic lattices; resolution 2.0–2.7 Å when bound to protein kinase B [9] [3] | X-ray diffraction | 37 40 |

Powder X-ray diffraction of isolated A-674563 has not been published, but ligand electron-density maps from Protein Data Bank entries demonstrate well-ordered positioning and low B-factors, confirming structural rigidity within the binding cleft [9] [3].

Spectroscopic Characterisation

| Technique | Principal Findings | Source |

|---|---|---|

| Proton nuclear magnetic resonance (400 MHz, deuterated dimethyl sulfoxide) | Multiplet at δ 7.1–8.2 ppm (twelve aromatic protons), singlet at δ 3.80 ppm (benzylic methine), singlet at δ 2.40 ppm (methyl attached to indazole) [8] | 20 |

| Carbon-13 nuclear magnetic resonance (100 MHz) | Twenty-two distinct resonances consistent with formula; down-field signals at δ 151–165 ppm confirm heteroaromatic carbons [8] | 20 |

| Liquid chromatography–mass spectrometry (electrospray) | [M+H]⁺ m/z = 359.19; purity 99.86% by area [8] | 20 |

| High-resolution mass spectrometry | Calculated m/z 358.1794; found 358.1793 (Δ 0.3 ppm) [5] | 18 |

| Protein Data Bank X-ray diffraction | Clear omit-map density fits full ligand; average B-factor 28 Ų [9] | 37 |

These data collectively validate both elemental composition and stereochemical assignment and confirm the absence of major impurities in research-grade material.

Computational Modelling of Three-Dimensional Conformation

Density-functional geometry optimisation (B3LYP/6-31G**) converges to a global minimum in which the indazole nitrogen donates an intramolecular hydrogen bond to the benzylic amine, locking the ether torsion at ≈ −65° and reducing conformational entropy [5]. Molecular‐mechanics docking into the active site of phosphorylated protein kinase B (PDB identifier 3CQU) reproduces the crystallographic pose with a root-mean-square deviation of 0.62 Å and predicts a binding free energy of −9.8 kilocalories per mole, consistent with the low-nanomolar biochemical inhibition constant reported experimentally [2]. In silico physicochemical filters (Lipinski, Veber, Ghose) are all satisfied, supporting oral bioavailability predictions [6].

A molecular electrostatic potential map highlights a polar surface concentrated on the indazole and pyridine nitrogens, whereas the phenyl terminus remains hydrophobic, explaining the preference for high-dielectric aprotic solvents such as dimethyl sulfoxide during formulation [7].

Primary Target Kinase Inhibition

A-674563 is an adenosine triphosphate–competitive, reversible inhibitor that binds to the catalytic cleft of v-akt murine thymoma viral oncogene homolog 1 (Akt 1) with low-nanomolar potency. In biochemical assays the compound achieves a half-maximal inhibitory concentration of 14 nM and a steady-state inhibition constant of 11 nM, reflecting high affinity for the active conformation of the kinase [1] [2]. Surface mapping and crystallographic modeling indicate two hydrogen bonds between the indazole N-H and Ala230 in the hinge region and an additional interaction with Lys179, anchoring the ligand while allowing the phenylpropan-2-amine tail to occupy the hydrophobic pocket [3] [4].

| Parameter | Experimental system | Value | Source |

|---|---|---|---|

| IC₅₀ | FlashPlate® radiometric assay, purified Akt 1 | 14 nM [1] [2] | |

| Kᵢ | Kinase titration, immobilized Akt 1 | 11 nM [2] [5] | |

| Mode of inhibition | ATP-competitive; reversible | – | [3] [4] |

Functionally, nanomolar exposure decreases phosphorylation of downstream substrates glycogen synthase kinase 3 beta, forkhead box O1, and ribosomal S6 kinase within 30 min in tumor cell lysates, confirming target engagement in cells [6].

Secondary Kinase Selectivity Profile

Comprehensive kinome panels reveal that A-674563 maintains a narrow off-target spectrum relative to the cyclic adenosine monophosphate–dependent and cyclin-dependent kinase families [7]. Its rank-order potency is summarised below.

| Kinase (family) | Kᵢ or IC₅₀ | Selectivity vs. Akt 1 (fold) | Experimental method | Source |

|---|---|---|---|---|

| Protein kinase A catalytic subunit α (AGC) | 16 nM (Kᵢ) | 1.5 | Filter-binding assay | [7] [2] |

| Cyclin-dependent kinase 2–Cyclin A (CMGC) | 46 nM (Kᵢ) | 4.2 | Radioactive FlashPlate® | [7] [2] |

| Glycogen synthase kinase 3 beta (CMGC) | 110 nM (Kᵢ) | 10.0 | Fluorescence polarisation | [7] |

| Extracellular signal regulated kinase 2 (CMGC) | 260 nM (Kᵢ) | 23.6 | ADP-Glo® | [7] |

The ten-fold separation between Akt 1 and glycogen synthase kinase 3 beta underpins the cellular observation that downstream phosphorylation of glycogen synthase kinase 3 beta is lost at concentrations that leave mitogen-activated protein kinase signalling largely intact [6].

Structure–Activity Relationship (SAR) Studies

Early high-throughput screening identified a weakly active heteroaryl pyridine that became the template for the indazole–pyridine class of Akt inhibitors [8]. Step-wise SAR optimisation is outlined below.

| Scaffold modification | Rationale | Change in Akt 1 potency | Key finding | Source |

|---|---|---|---|---|

| Isoquinoline to indazole hinge binder | Adds second H-bond to hinge | 5-fold gain | Establishes core scaffold of A-443654 [8] [9] | |

| Indole ring → phenyl ring (A-674563) | Reduces hydrogen-bond donors, improves metabolic stability | Maintains low-nM activity, increases oral bioavailability | Leads to A-674563 clinical tool compound [10] | |

| C-7 alkyl extension on indazole | Explores gatekeeper pocket for isoform selectivity | C-7 propyl retains nM potency on engineered gatekeeper mutants | Demonstrates feasibility of isoform-selective analogs [4] |

Collectively these studies revealed that (i) dual hinge hydrogen bonding is indispensable, (ii) π-stacking with Tyr326 stabilises binding, and (iii) modulation at the indazole C-7 position can fine-tune selectivity without eroding potency.

Enzyme Kinetics and Binding Affinity Analysis

Michaelis–Menten kinetics generated with purified Akt 1 and variable adenosine triphosphate concentrations confirm competitive inhibition: Lineweaver–Burk plots intersect on the 1/V axis, yielding an apparent Kᵢ of 11 nM [3]. Time-course assays demonstrate rapid association (t₁/₂ < 2 min) and complete reversal within 20 min of washout, consistent with non-covalent binding [3].

Global kinase-binding screens determined equilibrium dissociation constants that corroborate catalytic data: K_d = 13 nM for Akt 1 and 83 nM for fms-like tyrosine kinase 3 internal tandem duplication, explaining the dual Akt/flt-3 phenotype in acute myeloid leukemia cells [3] [7]. Thermodynamic integration and molecular-dynamics simulations attribute the higher affinity of A-674563 for Akt 1 to a favourable enthalpic contribution from the Lys179 hydrogen bond, whereas steric repulsion with Cys694 of the fms-like tyrosine kinase 3 hinge reduces binding energy [3].